![molecular formula C36H27Br2N2OP B12835759 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes naphthalene, diphenylphosphoryl, and phenanthroline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phenanthroline derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene or phenanthroline derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, influencing their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline: This compound shares structural similarities but lacks the diphenylphosphoryl group.
2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: Another similar compound with a different substitution pattern on the naphthalene moiety.
Uniqueness
The uniqueness of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide lies in its combination of naphthalene, diphenylphosphoryl, and phenanthroline groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in various scientific disciplines.
Propriétés
Formule moléculaire |
C36H27Br2N2OP |
|---|---|
Poids moléculaire |
694.4 g/mol |
Nom IUPAC |
6-(6-diphenylphosphorylnaphthalen-2-yl)-1,4-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaene;dibromide |
InChI |
InChI=1S/C36H27N2OP.2BrH/c39-40(32-9-3-1-4-10-32,33-11-5-2-6-12-33)34-18-17-27-22-28(14-15-29(27)24-34)31-23-30-16-13-26-8-7-19-37-20-21-38(25-31)36(30)35(26)37;;/h1-19,22-25H,20-21H2;2*1H/q+2;;/p-2 |
Clé InChI |
OAKXSJCIAMNDMM-UHFFFAOYSA-L |
SMILES canonique |
C1C[N+]2=C3C(=CC(=C2)C4=CC5=C(C=C4)C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C=CC8=C3[N+]1=CC=C8.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


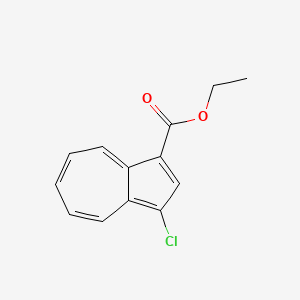
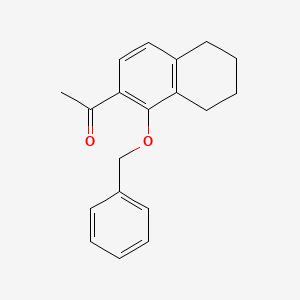
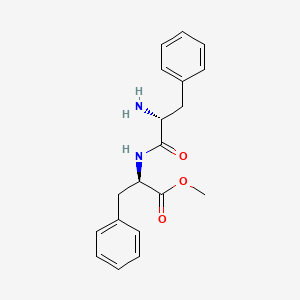
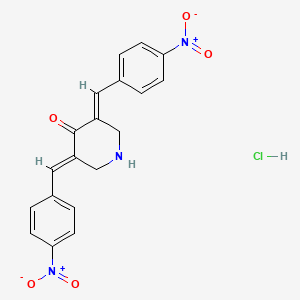
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)

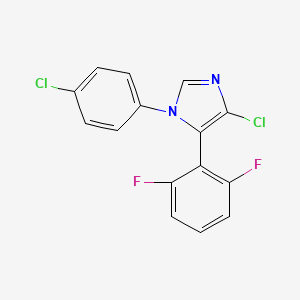

![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
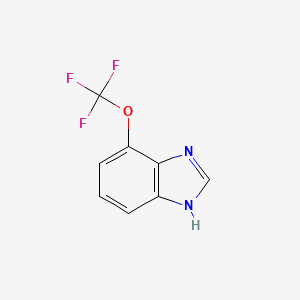
![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)
